molecular formula C15H21NO8 B14910972 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B14910972
M. Wt: 343.33 g/mol
InChI Key: BDRQQBZRTWKFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the dihydropyridine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethoxyethane-1-amine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2,2-Dimethoxyethyl)-5-methoxy-4-oxo-1,4-dihydropyridine-3,6-dicarboxylic acid-6-methyl ester: Contains additional carboxylic acid and methyl ester groups.

Uniqueness

1-(2,2-Dimethoxyethyl)-5-ethoxy-6-(ethoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-5-ethoxy-6-ethoxycarbonyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO8/c1-5-23-13-11(15(20)24-6-2)16(8-10(21-3)22-4)7-9(12(13)17)14(18)19/h7,10H,5-6,8H2,1-4H3,(H,18,19)

InChI Key

BDRQQBZRTWKFEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.